molecular formula C10H9BrO4 B161365 2-[4-(2-bromoacetyl)phenoxy]acetic Acid CAS No. 29936-81-0

2-[4-(2-bromoacetyl)phenoxy]acetic Acid

Número de catálogo B161365
Número CAS: 29936-81-0
Peso molecular: 273.08 g/mol
Clave InChI: RLSUZPAAQRBGTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of “2-[4-(2-bromoacetyl)phenoxy]acetic Acid” involves several steps. One method involves starting with phenol and chloroacetic acid in the presence of a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group, allowing for nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Aplicaciones Científicas De Investigación

PTP Inhibitor III: Comprehensive Analysis of Scientific Research Applications

Cancer Immunotherapy: PTP Inhibitor III has shown promise in cancer immunotherapy. It targets T-cell protein tyrosine phosphatase (TC-PTP), which, when inhibited, can enhance T-cell receptor signaling and stimulate cell proliferation and activation. This can promote tumor cell antigen presentation, making it a potential treatment for conditions like melanoma .

Diabetes Treatment: Research has indicated that PTPs are relevant to Type 2 Diabetes (T2D) and can be targeted by small molecule inhibitors like PTP Inhibitor III. This compound could help in outlining strategies for the development of new therapeutic agents with antidiabetic activities .

Growth Factor Receptor Signaling: PTP Inhibitor III can suppress signals from various growth factor receptors, such as platelet-derived growth factor receptor and epidermal growth factor receptor. This suppression is crucial in controlling cellular processes that may lead to diseases if left unchecked .

4. Protein Tyrosine Phosphatases (PTPs) Function Blocking Blocking the function of PTPN1/2 with small molecule inhibitors like PTP Inhibitor III has the potential to exert anti-cancer effects directly on cancer cells and by promoting anti-tumor immunity .

Site-Specific Modification of Peptides: The compound is used in site-specific modification of peptides to afford cell-permeable peptidomimetic analogues with enhanced stability and activity, which is significant in drug development .

Mecanismo De Acción

Target of Action

PTP Inhibitor III, also known as 2-[4-(2-bromoacetyl)phenoxy]acetic Acid or 4-(bromoacetyl)phenoxyacetic acid, primarily targets Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They play a crucial role in cellular signaling and are involved in various physiological processes .

Mode of Action

PTP Inhibitor III acts as an inhibitor of PTPs . It binds to the active site of the PTPs, thereby preventing them from dephosphorylating their substrate proteins . This inhibition can alter the phosphorylation state of various proteins, affecting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of PTPs by PTP Inhibitor III affects several biochemical pathways. PTPs are involved in numerous signaling pathways, including those related to cell growth, differentiation, and metabolism . By inhibiting PTPs, PTP Inhibitor III can potentially affect these pathways, leading to changes in cellular functions .

Pharmacokinetics

The effectiveness of any drug is influenced by its pharmacokinetic properties, which determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of PTPs by PTP Inhibitor III can lead to various molecular and cellular effects. For instance, it can alter the phosphorylation state of proteins, affecting their activity and the cellular functions they regulate . This can have potential therapeutic implications in diseases where PTPs are known to play a role, such as cancer, diabetes, and autoimmune disorders .

Action Environment

The action, efficacy, and stability of PTP Inhibitor III can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment . .

Propiedades

IUPAC Name

2-[4-(2-bromoacetyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-9(12)7-1-3-8(4-2-7)15-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUZPAAQRBGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-bromoacetyl)phenoxy]acetic Acid

Synthesis routes and methods

Procedure details

2-(4-acetylphenoxy)acetic acid (2.81 g, 14.5 mmol) was dissolved in acetic acid (100 mL) and treated with bromine (740 μL, 14.5 mmol) and stirred 48 hours. Bromine (370 mL, 7.25 mmol) was added and solution was stirred for an additional 16 hours. Volatiles were removed under reduced pressure to provide a brown solid which was titurated with diethyl ether to provide 2-(4-(2-bromoacetyl)phenoxy)acetic acid (1.82 g) as a light brown solid.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
740 μL
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Reactant of Route 3
Reactant of Route 3
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Reactant of Route 4
Reactant of Route 4
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Reactant of Route 5
Reactant of Route 5
2-[4-(2-bromoacetyl)phenoxy]acetic Acid
Reactant of Route 6
Reactant of Route 6
2-[4-(2-bromoacetyl)phenoxy]acetic Acid

Q & A

Q1: How does PTP Inhibitor III modulate TRPV1 activity in the context of inflammatory pain?

A: PTP Inhibitor III is a non-selective inhibitor of protein tyrosine phosphatases (PTPs). [] Research suggests that it indirectly enhances the activity of TRPV1, a receptor heavily implicated in pain signaling. The mechanism involves inhibiting the activity of SHP-1, a specific PTP that normally dephosphorylates and downregulates TRPV1. By inhibiting SHP-1, PTP Inhibitor III allows for increased tyrosine phosphorylation of TRPV1, leading to its sensitization and amplified pain signaling. [] This effect was observed both in vitro, using cultured DRG neurons, and in vivo, where intrathecal administration of PTP Inhibitor III induced thermal hyperalgesia in rats. [] Importantly, this hyperalgesia was effectively blocked by pre-treatment with TRPV1 antagonists, confirming the involvement of TRPV1 in this pathway. []

Q2: What is the significance of studying SHP-1 and its interplay with PTP Inhibitor III in inflammatory pain models?

A: Research indicates that SHP-1 plays a crucial role in regulating TRPV1 activity and, consequently, pain sensation. [] In the provided study, CFA-induced inflammatory pain in rats led to an increase in SHP-1 expression in DRG neurons, alongside increased TRPV1 expression and phosphorylation. [] This suggests a compensatory mechanism where SHP-1 upregulation attempts to dampen the increased TRPV1 activity and alleviate excessive pain. Further supporting this, overexpressing SHP-1 in DRG neurons actually reduced CFA-induced inflammatory pain in the rat model. [] Therefore, studying the interactions between SHP-1 and PTP Inhibitor III can provide valuable insights into the complex mechanisms of inflammatory pain and potentially identify novel therapeutic targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.